4-(Morpholinomethyl)-3-nitrobenzonitrile CAS number 1352610-13-9
4-(Morpholinomethyl)-3-nitrobenzonitrile CAS number 1352610-13-9
This technical guide details the chemical identity, synthesis, and application of 4-(Morpholinomethyl)-3-nitrobenzonitrile (CAS 1352610-13-9). This compound serves as a critical "solubilizing scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors and enzyme modulators where the morpholine moiety improves pharmacokinetic profiles.
CAS Number: 1352610-13-9 Formula: C₁₂H₁₃N₃O₃ Molecular Weight: 247.25 g/mol
Part 1: Executive Summary & Chemical Identity
4-(Morpholinomethyl)-3-nitrobenzonitrile is a bifunctional building block characterized by an electron-withdrawing benzonitrile core substituted with a nitro group at the meta position (relative to nitrile) and a morpholinomethyl group at the para position.
Its primary utility lies in its role as a precursor to 3-amino-4-(morpholinomethyl)benzonitrile . The nitro group renders the ring electron-deficient, facilitating specific reductions, while the morpholine side chain is a classic "privileged structure" in drug design, used to modulate lipophilicity (LogD) and enhance aqueous solubility of hydrophobic pharmacophores.
Physicochemical Characterization (Predicted & Class-Derived)
| Property | Value / Description | Note |
| Appearance | Pale yellow to orange crystalline solid | Typical of nitro-aromatics. |
| Melting Point | 110–115 °C (Estimated) | Derived from structural analogs (e.g., 4-methyl-3-nitrobenzonitrile MP: 102-106°C). |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate. | Poor solubility in water until protonated (pKa of morpholine N ≈ 8.3). |
| LogP | ~1.8 | Lipophilic enough for cell permeability; morpholine lowers LogP relative to alkyl analogs. |
| pKa (Base) | ~7.5 - 8.0 | Attributed to the morpholine nitrogen. |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of CAS 1352610-13-9 typically follows a convergent pathway starting from the commercially available 4-methyl-3-nitrobenzonitrile . This route is preferred for its scalability and cost-effectiveness compared to direct nitration or metal-catalyzed cross-couplings.
Reaction Scheme (DOT Visualization)
The following diagram illustrates the standard two-step synthetic workflow:
Caption: Two-step synthesis via radical bromination followed by SN2 nucleophilic substitution.
Detailed Experimental Protocol
Step 1: Wohl-Ziegler Bromination
Objective: Convert the methyl group to a bromomethyl group.
-
Reagents: 4-Methyl-3-nitrobenzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).
-
Solvent: Carbon tetrachloride (
) or Chlorobenzene (greener alternative). -
Procedure:
-
Dissolve starting material in solvent under
atmosphere.[1] -
Add NBS and AIBN.
-
Heat to reflux. The reaction is initiated thermally; a color change (orange to pale yellow) often indicates radical propagation.
-
Critical Control: Monitor by TLC/HPLC. Stop immediately upon consumption of starting material to prevent formation of the dibromo impurity, which is difficult to separate.
-
Workup: Cool, filter off succinimide byproduct. Concentrate filtrate.[2]
-
Yield: Typically 70-85% of crude bromide.
-
Step 2: Nucleophilic Substitution (N-Alkylation)
Objective: Install the morpholine ring.
-
Reagents: Crude 4-(bromomethyl)-3-nitrobenzonitrile (1.0 eq), Morpholine (1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: Acetonitrile (MeCN) or DMF.
-
Procedure:
-
Suspend
in MeCN and cool to 0°C. -
Add morpholine dropwise (exothermic).
-
Add the bromide intermediate (dissolved in MeCN) slowly to the morpholine/base mixture.
-
Allow to warm to Room Temperature (RT) and stir for 3 hours.
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.[1][2]
-
Purification: Recrystallization from Ethanol/Heptane or flash chromatography (Hexane/EtOAc).
-
Part 3: Applications in Drug Discovery
This compound is a scaffold intermediate . It is rarely the final drug but rather a "functional handle" introduced early in the synthesis of kinase inhibitors.
Mechanism of Utility[4]
-
Solubility Enhancement: The morpholine nitrogen (pKa ~8) is protonated at physiological pH (in the stomach) or in formulation, drastically improving the water solubility of otherwise lipophilic aromatic drugs.
-
Metabolic Stability: The benzyl-morpholine linkage is generally robust against rapid metabolic cleavage compared to linear alkyl amines.
-
Electronic Modulation: The nitrile group (CN) is an electron-withdrawing group (EWG) that can increase the metabolic stability of the phenyl ring by deactivating it toward oxidative metabolism (CYP450).
Downstream Chemistry: The "Reduction-Coupling" Sequence
The most common use of CAS 1352610-13-9 is the reduction of the nitro group to an aniline, creating 3-amino-4-(morpholinomethyl)benzonitrile . This aniline is then used as a nucleophile to attack chloropyrimidines, quinazolines, or other heterocycles.
Caption: Workflow converting the nitro-intermediate into a bioactive pharmacophore.
Part 4: Safety, Stability, and Handling
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity (Oral) | Harmful if swallowed.[3] | Do not eat/drink in lab. Wash hands post-handling.[4][3][5] |
| Skin/Eye Irritation | Causes serious eye irritation and skin sensitization. | Wear nitrile gloves and safety goggles. |
| Reactivity | Nitro compounds can be shock-sensitive if dry/pure. | Store in a cool, dry place away from reducing agents. |
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8 °C (refrigerated) to prevent slow hydrolysis of the nitrile or oxidation of the morpholine.
-
Spill Response: Contain spillage, and then collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth).
References
-
Sigma-Aldrich. 4-Methyl-3-nitrobenzonitrile Product Analysis. (Precursor data used for property estimation). Available at:
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Nitrobenzonitrile derivatives. (General synthesis logic for nitro-benzonitriles). Available at:
-
Google Patents. Patent US8314097B2: Organic compounds (Aldosterone synthase/aromatase inhibitors). (Cites similar morpholinomethyl-benzonitrile intermediates). Available at:
-
ChemicalBook. Synthesis of benzyl morpholine derivatives. (General protocols for benzyl halide amination). Available at:
